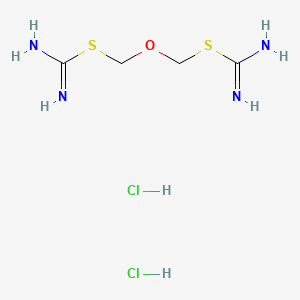
Pseudourea, 2,2'-(oxydimethylene)bis(2-thio-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) is a chemical compound known for its unique structure and properties. It has been studied for various applications, particularly in the fields of chemistry and medicine. This compound is characterized by the presence of pseudourea groups linked by an oxydimethylene bridge and thio groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) typically involves the reaction of appropriate pseudourea derivatives with oxydimethylene and thio reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thio groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) can be compared with other similar compounds to highlight its uniqueness:
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis(2-thio-, dihydrochloride): This compound has a different bridging group (anthrylenedimethylene) and has been studied for its anticancer properties.
2,2’-Azobis(2-amidinopropane) dihydrochloride: Known for its use in studying oxidation reactions, this compound has a different structure and applications.
The unique structure of Pseudourea, 2,2’-(oxydimethylene)bis(2-thio-, dihydrochloride) makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar molecules.
Properties
CAS No. |
40387-52-8 |
|---|---|
Molecular Formula |
C4H12Cl2N4OS2 |
Molecular Weight |
267.2 g/mol |
IUPAC Name |
carbamimidoylsulfanylmethoxymethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C4H10N4OS2.2ClH/c5-3(6)10-1-9-2-11-4(7)8;;/h1-2H2,(H3,5,6)(H3,7,8);2*1H |
InChI Key |
ZLNGCDYVUCJQRU-UHFFFAOYSA-N |
Canonical SMILES |
C(OCSC(=N)N)SC(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


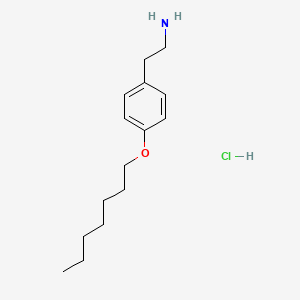
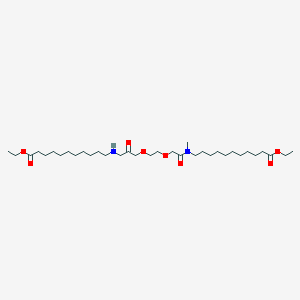
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
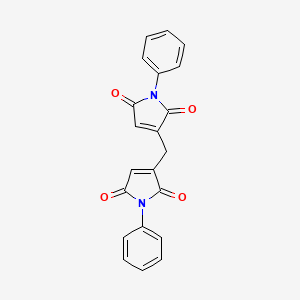
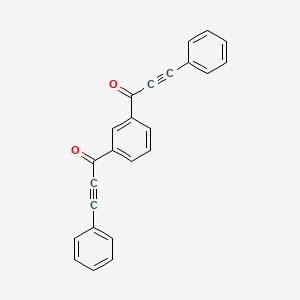
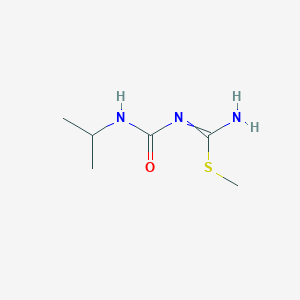

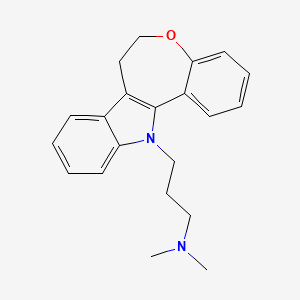
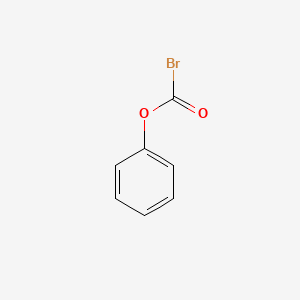
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)
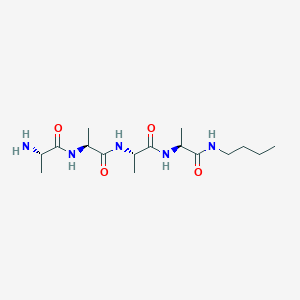


![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
